1-Pentafluorosulfanyl-3,5-dinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

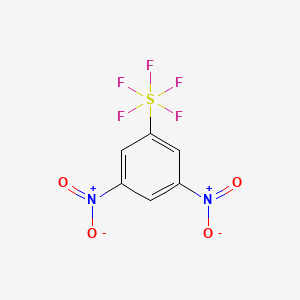

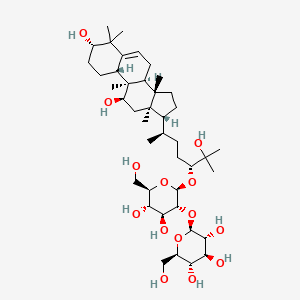

1-Pentafluorosulfanyl-3,5-dinitrobenzene is a research chemical with the molecular formula C6H3F5N2O4S and a molecular weight of 294.15 . It is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of this compound and similar compounds often involves oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . The reaction of 4-nitro-1-(pentafluorosulfanyl)benzene with t-BuOK in THF at low temperature was used as a model for nucleophilic aromatic addition .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two nitro groups (-NO2) and one pentafluorosulfanyl group (-SF5) .Chemical Reactions Analysis

The chemical reactions involving this compound are typically oxidative nucleophilic aromatic substitutions . The products of these reactions show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Wissenschaftliche Forschungsanwendungen

Derivatives Preparation

1-Pentafluorosulfanyl-3,5-dinitrobenzene and its derivatives have been synthesized for various applications. For instance, new derivatives with 4-pentafluorosulfanyl and 4-perfluoroalkylthio groups were prepared from bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide, respectively. These compounds, due to their electron-withdrawing substituents, have enhanced activation towards nucleophilic attack. This has led to the introduction of various N- and S-containing groups in the benzene ring, expanding possibilities in heterocyclic chemistry (Sipyagin et al., 2004).

Role in Energetic Materials

Pentafluorosulfanylbenzene chemistry, including this compound, has been explored for its potential in creating energetic materials. This includes the synthesis of an SF5-analog of picric acid and other nucleophilic substitution chemistry aimed at producing potentially energetic materials (Sipyagin et al., 2014).

Electochemical Applications

The compound has also been studied in electrochemical contexts. For example, the electroreduction of pentafluoronitrobenzene, a related compound, in solutions like dimethylformamide, was investigated using microband electrodes. This study provided insights into the kinetics of the reduction process and the formation of dimeric species (Coles et al., 1996).

Membrane Chemistry

This compound derivatives have been utilized in studying erythrocyte membranes. Chemical modification of these membranes with related compounds has shown alterations in permeability to ions like Na+ and K+, providing insights into the structure and function of cell membranes (Berg et al., 1965).

Synthesis of Aromatic Compounds

The compound and its derivatives have been used as precursors for the synthesis of a wide range of aromatic SF5 compounds. Techniques like cross-coupling, azo coupling, homocoupling, dediazoniation, and click chemistry have been employed to create novel SF5-bearing alkenes, alkynes, and biaryl derivatives, demonstrating its versatility in organic synthesis (Okazaki et al., 2014).

Energetic Material Synthesis

The synthesis of pentafluorosulfanylpyrazole and pentafluorosulfanyl-1,2,3-triazole derivatives from 1-pentafluorosulfanyl acetylene has been investigated for creating energetic materials. The SF5 group in these compounds significantly enhances density and detonation performance, marking its importance in the field of energetic materials (Ye et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 1-Pentafluorosulfanyl-3,5-dinitrobenzene is nitroaromatics . Nitroaromatics are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals .

Mode of Action

This compound interacts with its targets through a process called oxidative nucleophilic aromatic substitution . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct .

Biochemical Pathways

The affected biochemical pathway involves the nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . This leads to the formation of selectively substituted aromatic compounds .

Pharmacokinetics

The compound’s high reactivity suggests it may have significant bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of selectively substituted aromatic compounds . These compounds show good reactivity in further nucleophilic aromatic substitutions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidative nucleophilic aromatic substitution process . .

Safety and Hazards

The safety data sheet for dinitrobenzenes indicates that they are hazardous, with risks including acute toxicity if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure . It’s important to note that the safety and hazards of 1-Pentafluorosulfanyl-3,5-dinitrobenzene may be different and specific safety data should be consulted when handling this compound.

Eigenschaften

IUPAC Name |

(3,5-dinitrophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O4S/c7-18(8,9,10,11)6-2-4(12(14)15)1-5(3-6)13(16)17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOJSPARVGXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(F)(F)(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)

![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2726431.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)

![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)